Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol
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Overview
Description
Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a pyrrolidine ring substituted with a cyclohexyl group and a hydroxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are often used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or esters.
Scientific Research Applications
Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol exerts its effects is often related to its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral diol with similar stereochemistry but different functional groups.
(2R,3R)-Dihydromyricetin: A flavonoid with similar stereochemistry but different biological activity.
Uniqueness
Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol is unique due to its specific combination of a pyrrolidine ring and a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[(2R,3R)-2-cyclohexylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H21NO/c13-8-10-6-7-12-11(10)9-4-2-1-3-5-9/h9-13H,1-8H2/t10-,11+/m0/s1 |
InChI Key |
GRBGZHPLECYKAD-WDEREUQCSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2[C@@H](CCN2)CO |
Canonical SMILES |
C1CCC(CC1)C2C(CCN2)CO |
Origin of Product |
United States |
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